Aurora-A Kinase Selectivity Inferiority vs. Parent Phthalazinone Pyrazole Scaffold
The parent phthalazinone-pyrazole chemotype (CAS 880487-62-7) demonstrates Aurora-A inhibition with an IC50 of 31 nM and >1000-fold selectivity over Aurora-B [1]. However, structure–activity relationship (SAR) data indicate that introducing a methylene spacer between the phthalazinone core and the pyrazole ring—as is present in the target compound’s acetamide linker—consistently reduces Aurora-A inhibitory potency by ≥10-fold compared to the directly linked parent scaffold [2]. This positions the target compound as a weaker Aurora-A inhibitor but a potential probe for alternative targets.
| Evidence Dimension | Aurora-A Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred >310 nM based on SAR of methylene-extended analogs [2] |
| Comparator Or Baseline | Phthalazinone pyrazole (CAS 880487-62-7): IC50 = 31 nM, >1000-fold selectivity over Aurora-B |
| Quantified Difference | ≥10-fold reduced potency for target compound relative to parent scaffold |
| Conditions | Recombinant Aurora-A kinase assay; cell-free system |
Why This Matters
If an end-user seeks potent Aurora-A inhibition, the target compound is not a suitable substitute; however, its engineered potency loss may reduce Aurora-associated toxicity, which is relevant for phenotypic screening repurposing.
- [1] Prime, M.E.; et al. J. Med. Chem. 2011, 54, 312–324. View Source
- [2] Wang, Y.; et al. Bioorg. Med. Chem. 2018, 26, 3217–3226. View Source
